4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
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Overview
Description
4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol is a natural flavonol compound found in the flowers of Getonia floribunda Roxb . It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits. The molecular formula of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol is C19H18O8, and it has a molecular weight of 374.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol typically involves the methylation of quercetin derivatives. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in solvents like acetone or methanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol involves the extraction of the compound from natural sources like Getonia floribunda Roxb. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4’ position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonol structure can be reduced to form flavanols.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) are used for demethylation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of flavanols.
Substitution: Formation of demethylated flavonols.
Scientific Research Applications
4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Studied for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol can be compared with other similar flavonol compounds:
5,4’-Dihydroxy-6,7,8,3’-tetramethoxyflavone: Similar structure but with an additional hydroxyl group at the 5 position.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Similar structure but with hydroxyl groups at the 3 and 5 positions.
5-Hydroxy-6,7,8,4’-tetramethoxyflavone: Similar structure but with a hydroxyl group at the 5 position and methoxy groups at the 6, 7, 8, and 4’ positions.
Uniqueness: 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H18O8 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-9(5-6-11(12)20)16-15(22)14(21)10-8-13(24-2)18(25-3)19(26-4)17(10)27-16/h5-8,20,22H,1-4H3 |
InChI Key |
WZBSKSHQKMJJHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)O)O |
Origin of Product |
United States |
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